molecular formula C18H15F3N4S B3507283 4-(4-ALLYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE

4-(4-ALLYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE

Cat. No.: B3507283
M. Wt: 376.4 g/mol
InChI Key: JEINWXUMIYJSLK-UHFFFAOYSA-N
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Description

4-(4-Allyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, a pyridine ring, and a trifluoromethylbenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Allyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine typically involves multiple steps. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting an appropriate hydrazine derivative with a nitrile compound under acidic or basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.

    Addition of the Trifluoromethylbenzyl Group: The trifluoromethylbenzyl group is introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with the triazole intermediate.

    Final Assembly: The final compound is assembled by linking the allyl group to the triazole-pyridine intermediate through a suitable alkylation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Allyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups like nitro or carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridine rings, where nucleophiles replace leaving groups like halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

    Substitution: Sodium hydride, alkyl halides, dimethylformamide.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, alcohols.

    Substitution: Alkylated derivatives, halogenated derivatives.

Scientific Research Applications

4-(4-Allyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its triazole moiety, which is known for its biological activity.

    Medicine: Explored for its potential as an anticancer agent, given the presence of the trifluoromethyl group, which can enhance the compound’s bioactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Allyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. This compound may also interact with specific pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer research.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(4-Bromophenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine: Similar structure but with a bromophenyl group instead of an allyl group.

    2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide: Contains a pyridinyl group and an acetamide moiety.

    4-Methoxy-N′-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)benzohydrazide: Features a methoxy group and a benzohydrazide moiety.

Uniqueness

4-(4-Allyl-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-4H-1,2,4-triazol-3-yl)pyridine is unique due to the presence of the allyl group, which can confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

4-[4-prop-2-enyl-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4S/c1-2-10-25-16(14-6-8-22-9-7-14)23-24-17(25)26-12-13-4-3-5-15(11-13)18(19,20)21/h2-9,11H,1,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEINWXUMIYJSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=NN=C1SCC2=CC(=CC=C2)C(F)(F)F)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-ALLYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
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4-(4-ALLYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
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4-(4-ALLYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Reactant of Route 4
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4-(4-ALLYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Reactant of Route 5
Reactant of Route 5
4-(4-ALLYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE
Reactant of Route 6
4-(4-ALLYL-5-{[3-(TRIFLUOROMETHYL)BENZYL]SULFANYL}-4H-1,2,4-TRIAZOL-3-YL)PYRIDINE

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